

Physical characteristics of 5-m-Tolyl-2H-pyrazol-3-ylamine

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Compound of Interest

Compound Name: **5-m-Tolyl-2H-pyrazol-3-ylamine**

Cat. No.: **B346378**

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An In-depth Technical Guide to the Physical Characteristics of **5-m-Tolyl-2H-pyrazol-3-ylamine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-m-Tolyl-2H-pyrazol-3-ylamine, also identified by its synonym 3-(3-Methylphenyl)-1H-pyrazol-5-amine, is a heterocyclic organic compound. With the CAS Number 80568-96-3, this molecule is a valuable building block in medicinal chemistry and agrochemical research.[\[1\]](#) Its pyrazole core is a common scaffold in a variety of biologically active compounds, and the presence of the m-tolyl group and an amino group provides sites for further chemical modifications. This guide provides a comprehensive overview of the known physical characteristics of **5-m-Tolyl-2H-pyrazol-3-ylamine**, along with detailed experimental protocols for its synthesis and characterization.

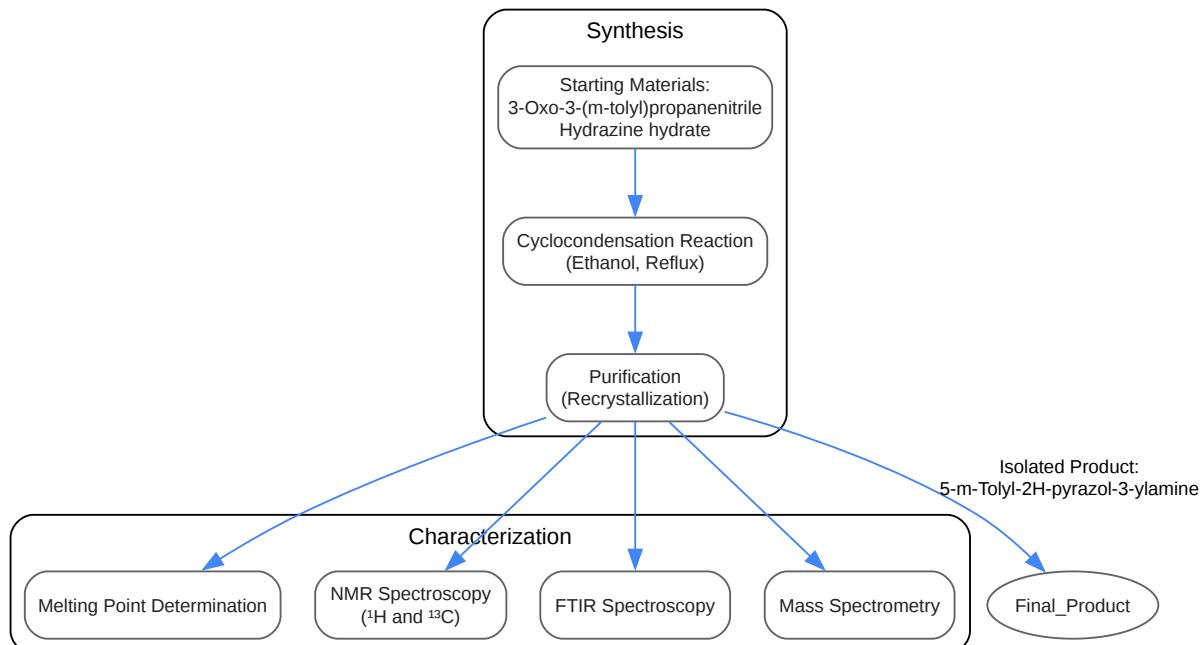
Physical and Chemical Properties

The physical and chemical properties of **5-m-Tolyl-2H-pyrazol-3-ylamine** are summarized in the table below. While some data for this specific compound are available, other properties are estimated based on closely related pyrazole derivatives.

Property	Value	Source/Reference
Molecular Formula	$C_{10}H_{11}N_3$	[1]
Molecular Weight	173.22 g/mol	[1]
Appearance	Light brown powder	[1]
Melting Point	73-79 °C	[1]
Boiling Point	Estimated >300 °C (Decomposes)	Based on similar pyrazole derivatives. Specific data not available.
Solubility	Soluble in methanol, ethanol, and acetone. [2] Limited solubility in water. [2]	General solubility of pyrazole derivatives.
Purity	≥ 95%	[1]

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of **5-m-Tolyl-2H-pyrazol-3-ylamine** is outlined in the diagram below. This process involves the synthesis of the compound from commercially available starting materials, followed by purification and comprehensive characterization to confirm its identity and purity.



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Caption: General workflow for the synthesis and characterization of **5-m-Tolyl-2H-pyrazol-3-ylamine**.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of **5-m-Tolyl-2H-pyrazol-3-ylamine**.

Synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine

This protocol is adapted from the synthesis of the isomeric 5-o-Tolyl-2H-pyrazol-3-ylamine.[3]

Materials:

- 3-Oxo-3-(m-tolyl)propanenitrile

- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Ethanol (EtOH)

Procedure:

- To a stirred solution of 3-oxo-3-(m-tolyl)propanenitrile (1.0 eq.) in ethanol (10 mL per gram of nitrile), add hydrazine hydrate (1.5 eq.).
- Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 16 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Concentrate the reaction mixture under reduced pressure to remove the ethanol.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield **5-m-Tolyl-2H-pyrazol-3-ylamine** as a light brown solid.

Characterization Protocols

Apparatus:

- Melting point apparatus
- Capillary tubes

Procedure:

- Place a small amount of the dried, purified compound into a capillary tube and seal one end.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a steady rate (e.g., 2-3 °C per minute) when approaching the expected melting point.
- Record the temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid. This range represents the melting point. For a pure

compound, this range should be narrow.

Apparatus:

- NMR spectrometer (e.g., 400 MHz)
- NMR tubes
- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

Procedure:

- Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to a clean, dry NMR tube.
- Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
- Process the spectra to assign chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Expected Spectral Features:

- ¹H NMR: Signals corresponding to the aromatic protons of the m-tolyl group, the methyl protons, the pyrazole ring proton, and the amine protons.
- ¹³C NMR: Resonances for the carbon atoms of the pyrazole ring and the m-tolyl group.

Apparatus:

- FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure (ATR method):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact.

- Acquire the spectrum, typically in the range of 4000-400 cm^{-1} .
- Clean the crystal thoroughly after the measurement.

Expected Spectral Features:

- N-H stretching vibrations from the amine and pyrazole ring (typically in the range of 3100-3500 cm^{-1}).
- C-H stretching from the aromatic and methyl groups (around 2850-3100 cm^{-1}).
- C=C and C=N stretching vibrations from the aromatic and pyrazole rings (in the fingerprint region, ~1400-1650 cm^{-1}).

Apparatus:

- Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

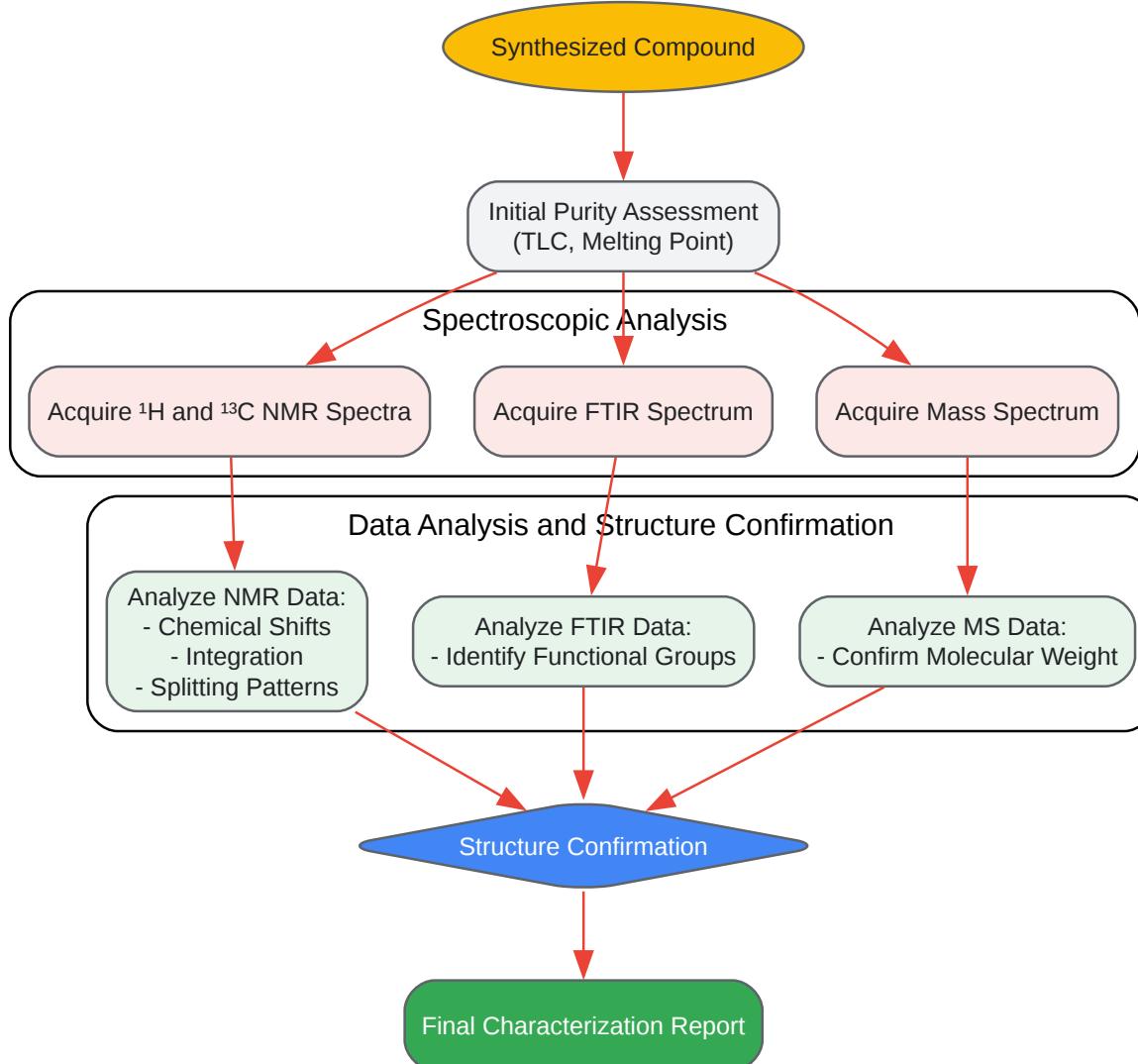
- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution into the mass spectrometer.
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

Expected Result:

- The mass spectrum should show a prominent peak corresponding to the molecular ion plus a proton ($[\text{C}_{10}\text{H}_{11}\text{N}_3 + \text{H}]^+$) at $\text{m/z} = 174.22$.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the characterization and data analysis of a newly synthesized batch of **5-m-Tolyl-2H-pyrazol-3-ylamine**.



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